molecular formula C19H20N4OS B2972883 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034609-56-6

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2972883
CAS No.: 2034609-56-6
M. Wt: 352.46
InChI Key: XRDHKAJTAFTDQV-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule is designed by integrating a naphthalene ring system, known for its role in hydrophobic interactions and π-π stacking within enzyme binding pockets, with a 1,2,5-thiadiazole heterocycle linked via a piperidine-acetamide scaffold. The 1,2,5-thiadiazole moiety is a privileged structure in pharmaceutical research, noted for its potential in modulating various biological targets. Compounds featuring similar naphthalene and heterocyclic architectures have been investigated as inhibitors for parasitic targets, such as Plasmodium falciparum dihydrofolate reductase (PfDHFR) in antimalarial research, and some thiadiazole derivatives have been explored for their activity against viral enzymes like HIV-1 reverse transcriptase. The specific mechanism of action for this compound is a subject for further investigation, but it is hypothesized to involve interaction with enzymatic active sites, potentially disrupting folate pathways or other critical biological processes in pathogens. This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to utilize this compound in their explorations of novel pharmacophores and in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-23(11-9-16)18-13-20-25-22-18/h1-7,13,16H,8-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDHKAJTAFTDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate precursors like thiosemicarbazide with carboxylic acids or their derivatives.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the naphthalene derivative, thiadiazole ring, and piperidine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Dihydrothiadiazoles and reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π stacking interactions, while the thiadiazole and piperidine rings can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The target compound is compared to analogs with modifications in:

  • Heterocyclic substituents on piperidine (e.g., triazole, thiazole, thiophene).
  • Linker chemistry (e.g., methylene, oxygen, or direct bonding).
  • Naphthalene substitution patterns .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Heterocyclic Substituent Key Features Reference
Target Compound C₂₀H₂₀N₄OS 364.46 1,2,5-Thiadiazol-3-yl Piperidine-thiadiazole core; naphthalene-acetamide linkage. -
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) C₂₁H₁₈N₄O₂ 358.40 1H-1,2,3-Triazol-1-yl Triazole linked via OCH₂; phenylacetamide. IR: 1671 cm⁻¹ (C=O) .
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Biphenyl-trifluoromethyl, naphthyridine Complex polycyclic structure; anti-atherosclerosis activity.
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₅H₁₂N₂OS 268.33 Thiazol-2-yl Direct thiazole linkage; crystallographically characterized.
N-(2-Methoxyethyl)-N-(1-[2-(2-thienyl)ethyl]piperidin-4-yl)acetamide C₁₆H₂₆N₂O₂S 310.45 Thienyl-ethyl Thiophene-piperidine hybrid; methoxyethyl side chain.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : Acetamide C=O stretches appear at 1670–1680 cm⁻¹ across analogs (e.g., 1671 cm⁻¹ in 6a , 1676 cm⁻¹ in 6c ).
  • NMR Spectroscopy :
    • Naphthalene protons resonate at δ 7.2–8.4 ppm (aromatic region).
    • Piperidine protons show δ 1.5–3.5 ppm (e.g., δ 2.0–2.8 ppm in ’s compound ).
  • Solubility : Thiadiazole and triazole substituents enhance polarity compared to thiophene or alkyl-substituted analogs.

Biological Activity

The compound 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a novel organic molecule that integrates a naphthalene moiety, a thiadiazole ring, and a piperidine structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-naphthalen-1-yl-1-[4-(1,2,5-thiadiazol-3-yl)piperidin-1-yl]ethanone . Its molecular formula is C18H21N5OSC_{18}H_{21}N_{5}OS with a molecular weight of approximately 367.5 g/mol. The structural complexity allows for interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : It could inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with receptor sites may alter signaling pathways.

These interactions can lead to therapeutic effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 4aMCF-70.8G2/M phase arrest
Compound IIHeLa0.5DHFR inhibition

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, primarily through mechanisms such as G2/M phase arrest and inhibition of dihydrofolate reductase (DHFR) .

Antimicrobial Activity

The thiadiazole derivatives have been noted for their antimicrobial effects. Studies have shown that modifications in the thiadiazole structure can enhance activity against various bacterial strains. The presence of the naphthalene moiety could further augment these effects due to its hydrophobic characteristics.

Study 1: In Vitro Anticancer Evaluation

In an evaluation of various naphthalene-thiadiazole derivatives, it was found that compounds with similar structures demonstrated potent cytotoxicity against a range of cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized assays such as the Sulforhodamine B assay to determine cell viability and establish IC50 values .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound with target proteins. These studies indicate that the compound has favorable interactions with active sites of enzymes involved in cancer progression, supporting its potential as a therapeutic agent .

Q & A

How can researchers optimize the synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide to improve yield and purity?

Basic Research Focus
The synthesis can be optimized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous acetamide derivatives. Key parameters include:

  • Solvent System : A 3:1 ratio of tert-butanol to water enhances reaction efficiency by balancing solubility and reactivity .
  • Catalyst Loading : 10 mol% copper diacetate (Cu(OAc)₂) ensures sufficient catalytic activity without side-product formation .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) tracks progress and minimizes over-reaction .
  • Purification : Ethyl acetate extraction followed by recrystallization in ethanol improves purity (>95%) .

What advanced techniques are recommended for confirming the crystal structure and molecular conformation of this compound?

Advanced Research Focus
Structural validation requires multi-technique approaches:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. The naphthalene-thiadiazole π-stacking interactions can be analyzed for conformational stability .
  • Spectroscopic Cross-Validation : Compare experimental IR (e.g., C=O stretch at ~1670 cm⁻¹) and NMR data (e.g., aromatic proton shifts at δ 7.2–8.4 ppm in DMSO-d₆) with computational predictions (DFT/B3LYP) to detect anomalies .
  • Structure Validation Tools : Apply PLATON or CIFcheck to assess crystallographic data integrity, focusing on R-factor convergence (<5%) and electron density maps .

What methodologies are effective in evaluating the compound’s potential as an EGFR inhibitor in anticancer research?

Advanced Research Focus
Mechanistic and functional assays include:

  • In Vitro Kinase Assays : Measure IC₅₀ values against recombinant EGFR using ADP-Glo™ kinase assays. Compare with reference inhibitors (e.g., gefitinib) .
  • Molecular Docking : Perform AutoDock Vina simulations to predict binding modes within the EGFR ATP-binding pocket (PDB: 1M17). Key interactions (e.g., hydrogen bonds with Met793) should align with activity data .
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., A549, MCF-7) to correlate structural modifications (e.g., thiadiazole substitution) with cytotoxicity .

How can researchers investigate the catalytic or inhibitory mechanisms involving this compound?

Advanced Research Focus
Mechanistic studies require interdisciplinary approaches:

  • Spectroscopic Probes : Utilize UV-Vis and EPR spectroscopy to detect transient intermediates in catalytic cycles (e.g., Ni(II)-thiadiazole complexes) .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD values in deuterated solvents to identify rate-determining steps in oxidation reactions .
  • Computational Modeling : Apply density functional theory (DFT) to map free-energy landscapes for proposed reaction pathways (e.g., radical vs. polar mechanisms) .

How should discrepancies in spectroscopic data (e.g., NMR, IR) between synthesized batches be analyzed?

Basic Research Focus
Addressing contradictions involves:

  • Batch Comparison : Tabulate NMR shifts (e.g., triazole proton at δ 8.36 ppm) and IR peaks (C=O at 1671–1682 cm⁻¹) across batches to identify outliers .
  • Impurity Profiling : Use HPLC-MS to detect side-products (e.g., unreacted azide intermediates) and adjust stoichiometry or reaction time .
  • Dynamic NMR Studies : Variable-temperature ¹H NMR (e.g., 25–60°C) can reveal conformational exchange broadening in flexible regions (e.g., piperidinyl moiety) .

What computational strategies are employed to predict the binding affinity and interaction of this compound with biological targets?

Advanced Research Focus
Predictive modeling integrates:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., EGFR) for 100 ns to assess stability of key interactions (e.g., thiadiazole-π stacking with Phe723) .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for structural analogs (e.g., thiadiazole vs. oxadiazole derivatives) to guide SAR .
  • ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., LogP ~3.2, CNS permeability) for lead optimization .

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